双(氟磺酰基)酰胺钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

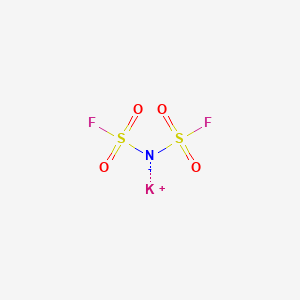

Potassium bis(fluorosulfonyl)amide is a chemical compound with the molecular formula F₂KNO₄S₂. It is known for its applications in various fields, particularly in the development of advanced battery technologies. The compound is characterized by its white powder form and high solubility in water. It is sensitive to moisture and should be stored in a dry, dark place at room temperature .

科学研究应用

Potassium bis(fluorosulfonyl)amide has a wide range of applications in scientific research:

Battery Technology: It is used as an electrolyte additive in potassium-ion batteries to improve cycling performance and stability.

Conductive Films: It is used in the production of conductive films and coatings, which are essential in electronic devices.

Antistatic Agents: It is employed as an antistatic agent in various industrial applications to prevent the buildup of static electricity.

作用机制

Target of Action

Potassium bis(fluorosulfonyl)amide (KFSI) is a type of fluorosulfonamide that is primarily used as an electrolyte in various electrochemical applications . Its primary targets are the electrodes in these systems, where it facilitates the movement of ions and thereby enables the flow of electric current .

Mode of Action

KFSI interacts with its targets (the electrodes) by dissociating into its constituent ions in the electrolyte solution . This dissociation is crucial for the operation of the electrochemical cell, as it allows for the necessary ion exchange between the electrodes .

Biochemical Pathways

By facilitating ion movement, KFSI enables the necessary redox reactions at the electrodes that allow for energy storage or release .

Pharmacokinetics

Its solubility in water and stability at high temperatures are crucial for its function .

Action Environment

The action of KFSI is influenced by various environmental factors. For instance, its solubility can be affected by the temperature and the nature of the solvent . Additionally, the efficiency and stability of the electrochemical cell can be influenced by the concentration of KFSI in the electrolyte solution .

生化分析

Biochemical Properties

Potassium bis(fluorosulfonyl)amide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the overall performance of electrochemical storage devices . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of Potassium bis(fluorosulfonyl)amide on cells and cellular processes are primarily observed in its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . These effects are crucial for the functioning of the electrochemical storage devices in which this compound is used.

Molecular Mechanism

Potassium bis(fluorosulfonyl)amide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the compound’s role in enhancing the performance of electrochemical storage devices.

Temporal Effects in Laboratory Settings

Over time, Potassium bis(fluorosulfonyl)amide exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its overall performance .

Dosage Effects in Animal Models

The effects of Potassium bis(fluorosulfonyl)amide vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings are important for determining the safe and effective use of this compound.

Metabolic Pathways

Potassium bis(fluorosulfonyl)amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Understanding these interactions is key to optimizing the use of this compound in electrochemical storage devices.

Transport and Distribution

Potassium bis(fluorosulfonyl)amide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . These processes are critical for the compound’s function in electrochemical storage devices.

Subcellular Localization

The subcellular localization of Potassium bis(fluorosulfonyl)amide and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These factors contribute to the compound’s role in enhancing the performance of electrochemical storage devices.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of potassium bis(fluorosulfonyl)amide involves a multi-step synthesis process:

Synthesis of bis(chlorosulfonyl)imide: This is achieved by reacting chlorosulfonic acid with chlorosulfonyl isocyanate in the presence of a catalyst.

Formation of bis(fluorosulfonyl)imide: The bis(chlorosulfonyl)imide is then reacted with hydrogen fluoride in the presence of a catalyst to produce bis(fluorosulfonyl)imide.

Final Reaction: The bis(fluorosulfonyl)imide is reacted with an alkaline potassium compound to yield potassium bis(fluorosulfonyl)amide.

Industrial Production Methods

Industrial production methods for potassium bis(fluorosulfonyl)amide typically follow the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions and the use of industrial-grade equipment to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Potassium bis(fluorosulfonyl)amide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the fluorosulfonyl groups are replaced by other functional groups.

Complex Formation: It can form complexes with various metal ions, which is useful in the development of advanced materials.

Common Reagents and Conditions

Common reagents used in reactions with potassium bis(fluorosulfonyl)amide include hydrogen fluoride, chlorosulfonic acid, and various alkaline potassium compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving potassium bis(fluorosulfonyl)amide include various fluorosulfonyl derivatives and metal complexes, which have applications in different scientific and industrial fields .

相似化合物的比较

Similar Compounds

- Lithium bis(fluorosulfonyl)amide

- Sodium bis(fluorosulfonyl)amide

- Ammonium bis(fluorosulfonyl)amide

Uniqueness

Potassium bis(fluorosulfonyl)amide is unique due to its specific interactions with potassium ions, making it particularly suitable for potassium-ion batteries. Compared to similar compounds like lithium bis(fluorosulfonyl)amide, it offers better performance in potassium-based systems due to its compatibility and stability .

属性

CAS 编号 |

14984-76-0 |

|---|---|

分子式 |

F2HKNO4S2 |

分子量 |

220.24 g/mol |

IUPAC 名称 |

potassium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.K/c1-8(4,5)3-9(2,6)7;/h3H; |

InChI 键 |

AYYOBTLZJZWNFM-UHFFFAOYSA-N |

SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |

手性 SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] |

规范 SMILES |

N(S(=O)(=O)F)S(=O)(=O)F.[K] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)